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Compound of Interest

Compound Name: 2-(Methylsulfonyl)benzaldehyde

Cat. No.: B1585285 Get Quote

This guide provides a comprehensive analysis of the spectral characteristics of 2-
(Methylsulfonyl)benzaldehyde (CAS No: 5395-89-1), a key organic intermediate. Due to the

limited availability of published, experimentally verified spectra for this specific ortho-isomer,

this document leverages high-fidelity spectral prediction tools, contextualized with experimental

data from its closely related para-isomer, 4-(Methylsulfonyl)benzaldehyde, to offer a robust and

insightful interpretation for researchers, scientists, and professionals in drug development.

Introduction and Molecular Structure
2-(Methylsulfonyl)benzaldehyde is an aromatic compound featuring an aldehyde group and a

methylsulfonyl group attached to a benzene ring at positions 1 and 2, respectively. The strong

electron-withdrawing nature of both substituents, and their steric proximity, creates a unique

electronic environment that is clearly reflected in its spectral data. Understanding this data is

crucial for confirming its structure, assessing its purity, and predicting its reactivity in synthetic

applications.

The structure and atom numbering scheme used throughout this guide are presented below.

Caption: Molecular structure of 2-(Methylsulfonyl)benzaldehyde with atom numbering.
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The ¹H NMR spectrum of 2-(Methylsulfonyl)benzaldehyde is predicted to show distinct

signals for the aldehydic proton, the methyl protons of the sulfonyl group, and the four protons

on the aromatic ring. The ortho-substitution pattern results in a complex splitting pattern for the

aromatic protons, which are all chemically non-equivalent.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Proton Label
Predicted
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration

H₇ (-CHO) 10.5 - 10.7 Singlet (s) - 1H

H₆ 8.15 - 8.25 Doublet (d) ~7.8 1H

H₃ 8.05 - 8.15 Doublet (d) ~7.8 1H

H₄, H₅ 7.70 - 7.90 Multiplet (m) - 2H

H₈ (-SO₂CH₃) 3.30 - 3.40 Singlet (s) - 3H

Note: This data

is generated

from NMR

prediction

software and

should be used

as a reference.

[1]

Expert Interpretation
Aldehydic Proton (H₇): The proton of the aldehyde group is expected to be the most

downfield signal (δ 10.5-10.7 ppm). This significant deshielding is a hallmark of aldehydes

and is caused by the strong electron-withdrawing effect and magnetic anisotropy of the

adjacent carbonyl group.[2]

Aromatic Protons (H₃, H₄, H₅, H₆): The four aromatic protons are predicted to resonate in the

range of δ 7.70-8.25 ppm. Both the aldehyde and methylsulfonyl groups are strong electron-

withdrawing groups, which deshield all the aromatic protons, shifting them downfield
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compared to unsubstituted benzene (δ 7.34 ppm). The protons ortho and para to these

deactivating groups are most affected. Specifically, H₆ (ortho to the aldehyde) and H₃ (ortho

to the sulfonyl group) are expected to be the most downfield in the aromatic region. Due to

the complex coupling interactions in an ortho-disubstituted system (an ABCD spin system),

the central protons (H₄ and H₅) will likely appear as a complex multiplet.

Methyl Protons (H₈): The three protons of the methyl group attached to the sulfonyl group

are predicted to appear as a sharp singlet around δ 3.30-3.40 ppm. The strong deshielding

effect of the two adjacent oxygen atoms in the sulfonyl group pulls electron density away

from the methyl group, shifting its signal significantly downfield from a typical aliphatic methyl

group (which would be closer to δ 0.9 ppm).

Comparative Analysis: Ortho vs. Para Isomer
For context, the experimental ¹H NMR data for the related compound 4-

(Methylsulfonyl)benzaldehyde shows two distinct doublets in the aromatic region, a

consequence of the molecule's symmetry. In contrast, the lack of symmetry in the ortho-isomer,

2-(Methylsulfonyl)benzaldehyde, leads to four unique aromatic signals, resulting in a more

complex spectrum. This distinction is a critical diagnostic tool for differentiating between the

isomers.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
Spectroscopy
The ¹³C NMR spectrum provides a direct count of the non-equivalent carbon atoms in the

molecule. For 2-(Methylsulfonyl)benzaldehyde, all eight carbon atoms are chemically distinct

and should produce eight unique signals.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b1585285?utm_src=pdf-body
https://www.benchchem.com/product/b1585285?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1585285?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Carbon Label Predicted Chemical Shift (δ, ppm)

C₇ (C=O) 190.0 - 192.0

C₂ (C-SO₂) 141.0 - 143.0

C₁ (C-CHO) 136.0 - 138.0

C₄ 134.0 - 136.0

C₆ 132.0 - 134.0

C₅ 129.0 - 131.0

C₃ 127.0 - 129.0

C₈ (-SO₂CH₃) 44.0 - 46.0

Note: This data is generated from NMR

prediction software and should be used as a

reference.[1][3]

Expert Interpretation
Carbonyl Carbon (C₇): The carbon of the aldehyde group is the most downfield signal,

predicted in the δ 190-192 ppm range. This is highly characteristic of aldehyde and ketone

carbonyl carbons.[2]

Aromatic Carbons (C₁-C₆): The six aromatic carbons are spread over a range from δ 127-

143 ppm. The two carbons directly attached to the electron-withdrawing substituents, C₁ and

C₂, are expected to be significantly downfield. The remaining four carbons (C₃, C₄, C₅, C₆)

will have distinct chemical shifts due to the asymmetric substitution pattern.

Methyl Carbon (C₈): The methyl carbon of the sulfonyl group is predicted around δ 44-46

ppm. This downfield shift, relative to a simple alkane, is due to the strong deshielding effect

of the sulfonyl group.

Caption: Predicted ¹³C NMR chemical shift regions for 2-(Methylsulfonyl)benzaldehyde.
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The IR spectrum is invaluable for identifying the key functional groups within the molecule. The

spectrum of 2-(Methylsulfonyl)benzaldehyde will be dominated by strong absorptions from

the carbonyl (C=O) and sulfonyl (S=O) groups.

Expected Characteristic IR Absorption Bands
Wavenumber
(cm⁻¹)

Intensity Vibrational Mode Functional Group

3100 - 3000 Medium C-H Stretch Aromatic

2950 - 2850 Weak C-H Stretch
Aldehyde (Fermi

Doublet)

2850 - 2750 Weak C-H Stretch
Aldehyde (Fermi

Doublet)

1715 - 1695 Strong C=O Stretch Aldehyde

1600 - 1580 Medium C=C Stretch Aromatic Ring

1500 - 1450 Medium C=C Stretch Aromatic Ring

1320 - 1290 Strong
Asymmetric SO₂

Stretch
Sulfone

1160 - 1130 Strong
Symmetric SO₂

Stretch
Sulfone

780 - 740 Strong
C-H Out-of-Plane

Bend
Ortho-disubstitution

Note: These are

typical ranges. Actual

values may vary.[4][5]

[6]

Expert Interpretation
Aldehyde Group: The two most diagnostic peaks for the aldehyde are the very strong C=O

stretching absorption around 1700 cm⁻¹ and the pair of weak C-H stretching bands (a Fermi
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doublet) between 2750-2950 cm⁻¹. The presence of both features is conclusive evidence for

an aldehyde.[6]

Sulfonyl Group: The methylsulfonyl group will give rise to two very strong and distinct

stretching absorptions for the S=O bonds: an asymmetric stretch at higher wavenumber

(1320-1290 cm⁻¹) and a symmetric stretch at lower wavenumber (1160-1130 cm⁻¹). The

intensity of these bands is a key characteristic of sulfones.

Aromatic Ring: Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹. The

C=C stretching vibrations within the ring typically produce a pair of bands in the 1600-1450

cm⁻¹ region. Furthermore, a strong band in the 780-740 cm⁻¹ region, arising from the out-of-

plane bending of four adjacent C-H bonds, is highly characteristic of an ortho-disubstituted

benzene ring.[7]

Experimental Protocols
To ensure the acquisition of high-quality, reproducible data, the following standardized

protocols are recommended.

Protocol for NMR Spectroscopy (¹H and ¹³C)
Sample Preparation: Accurately weigh approximately 5-10 mg of 2-
(Methylsulfonyl)benzaldehyde and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃)

containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

¹H NMR Acquisition:

Acquire the spectrum at a probe temperature of 298 K.

Use a spectral width of at least 12 ppm.

Apply a 30-degree pulse angle with a relaxation delay of 1-2 seconds.

Co-add a minimum of 16 scans to ensure a good signal-to-noise ratio.

¹³C NMR Acquisition:
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Acquire the spectrum using a proton-decoupled pulse sequence.

Use a spectral width of at least 220 ppm.

Co-add a minimum of 1024 scans, as the ¹³C nucleus is much less sensitive than the ¹H

nucleus.

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to

the acquired free induction decay (FID). Calibrate the ¹H spectrum by setting the TMS peak

to 0.00 ppm and the ¹³C spectrum by setting the CDCl₃ solvent peak to 77.16 ppm.

Protocol for FT-IR Spectroscopy
Sample Preparation: As 2-(Methylsulfonyl)benzaldehyde is a solid, use an Attenuated Total

Reflectance (ATR) accessory for analysis. Place a small, representative amount of the solid

sample directly onto the ATR crystal.

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with a

diamond or germanium ATR accessory.

Data Acquisition:

Collect a background spectrum of the clean, empty ATR crystal.

Collect the sample spectrum over the range of 4000-400 cm⁻¹.

Co-add a minimum of 32 scans at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.

Data Processing: The spectrum is automatically ratioed against the background spectrum by

the instrument software to produce the final transmittance or absorbance spectrum.

Conclusion
The spectral analysis of 2-(Methylsulfonyl)benzaldehyde is defined by the powerful electronic

and steric effects of its ortho-disposed aldehyde and methylsulfonyl functional groups. The ¹H

NMR spectrum is characterized by a highly deshielded aldehyde proton and a complex pattern

for four non-equivalent aromatic protons. The ¹³C NMR spectrum confirms the presence of

eight unique carbon environments. Finally, the IR spectrum provides definitive evidence for the
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key functional groups, with strong, characteristic absorptions for the C=O and S=O bonds. This

comprehensive guide, combining predicted data with expert interpretation and comparative

analysis, serves as a vital resource for the unambiguous identification and characterization of

this important chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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